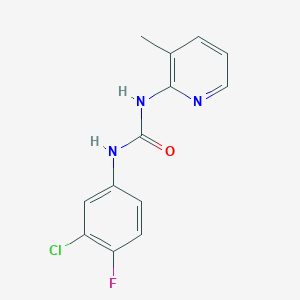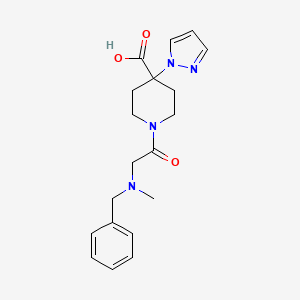
3-bromo-4-butoxy-5-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-4-butoxy-5-ethoxybenzamide is a chemical compound used in scientific research for its potential pharmacological properties. It is a member of the benzamide family of compounds and is commonly referred to as BBEEB.
Mécanisme D'action
The exact mechanism of action of BBEEB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and replication. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. BBEEB has also been shown to inhibit the activity of the histone deacetylase HDAC6, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
BBEEB has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of cell death. It has also been shown to have anti-inflammatory effects, as well as anti-viral effects. BBEEB has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important in the prevention of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BBEEB in lab experiments is its potential as a pharmacological agent. Its ability to inhibit the growth of cancer cells and its anti-inflammatory and anti-viral effects make it a promising compound for further study. However, one limitation of using BBEEB in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of BBEEB in vivo.
Orientations Futures
There are a number of future directions for the study of BBEEB. One area of research could be the development of new anti-cancer drugs based on the structure of BBEEB. Another area of research could be the study of BBEEB as a potential treatment for viral infections, such as the human respiratory syncytial virus. Additionally, further studies are needed to determine the safety and efficacy of BBEEB in vivo, as well as its potential toxicity and side effects.
Conclusion
In conclusion, BBEEB is a promising compound for scientific research due to its potential pharmacological properties. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral effects, and has the potential to be developed into new drugs for the treatment of these conditions. However, further studies are needed to determine its safety and efficacy in vivo, as well as its potential toxicity and side effects.
Méthodes De Synthèse
The synthesis of BBEEB involves the reaction of 3-bromo-4-hydroxybenzamide with butyl and ethyl chloroformate in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to obtain pure BBEEB.
Applications De Recherche Scientifique
BBEEB has been studied for its potential pharmacological properties, including its ability to inhibit the growth of cancer cells. It has been shown to have anti-proliferative effects on human breast cancer cells, as well as anti-inflammatory effects on human lung fibroblasts. BBEEB has also been studied for its potential use as an anti-viral agent, as it has been shown to inhibit the replication of the human respiratory syncytial virus.
Propriétés
IUPAC Name |
3-bromo-4-butoxy-5-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-3-5-6-18-12-10(14)7-9(13(15)16)8-11(12)17-4-2/h7-8H,3-6H2,1-2H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEXQKTZAOFSCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Br)C(=O)N)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-butoxy-5-ethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-methyl-5-[(4-phenylpiperazin-1-yl)carbonyl]benzenesulfonamide](/img/structure/B5403855.png)

![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{4-[(2-hydroxyethyl)thio]-3-nitrophenyl}acrylonitrile](/img/structure/B5403860.png)
![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5403866.png)
![1-allyl-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5403870.png)

![(1,3-benzodioxol-5-ylmethyl)[3-(1,3-benzothiazol-2-yl)phenyl]amine](/img/structure/B5403887.png)

![1-(4-fluorobenzyl)-5-(2-methoxy-5-methylbenzoyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5403908.png)
![3-(allylthio)-6-(4-bromophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5403913.png)

![3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide](/img/structure/B5403927.png)
![1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5403945.png)
![3-(4-chlorophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5403949.png)